molecular formula C19H13ClN4O B2533469 2-chloro-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]benzamide CAS No. 1428367-07-0

2-chloro-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2533469
CAS No.: 1428367-07-0
M. Wt: 348.79
InChI Key: QFKFUTTYAIQSKD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Properties

IUPAC Name

2-chloro-N-(6-indol-1-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-15-7-3-2-6-14(15)19(25)23-17-11-18(22-12-21-17)24-10-9-13-5-1-4-8-16(13)24/h1-12H,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKFUTTYAIQSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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